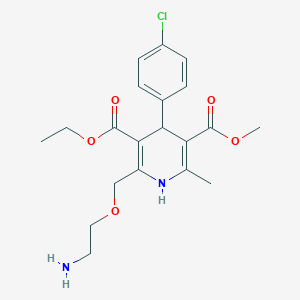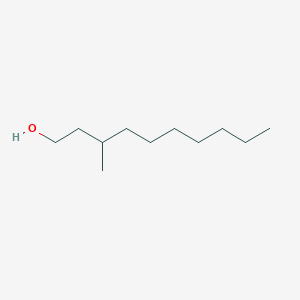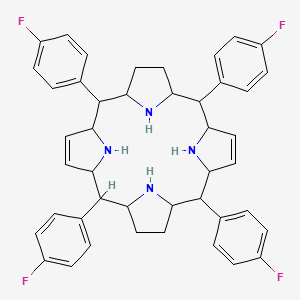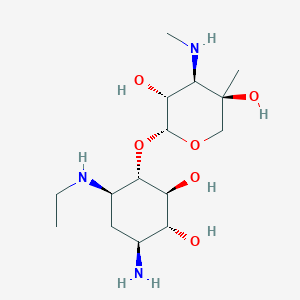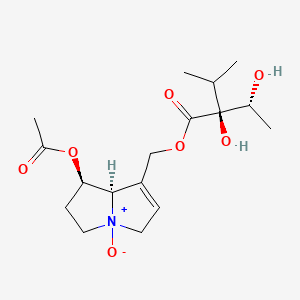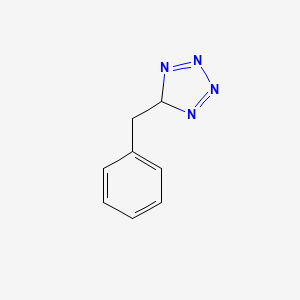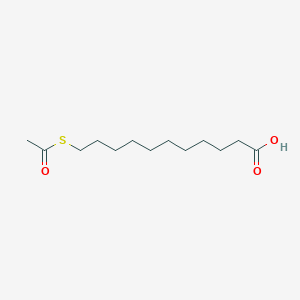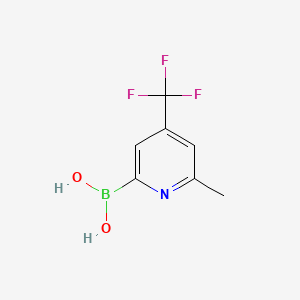
2-Methyl-4-(trifluoromethyl)pyridine-6-boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-4-(trifluoromethyl)pyridine-6-boronic acid is a boronic acid derivative that has gained significant attention in organic synthesis, particularly in the field of Suzuki–Miyaura coupling reactions. This compound is characterized by the presence of a trifluoromethyl group and a boronic acid moiety attached to a pyridine ring, making it a valuable intermediate in the synthesis of various pharmaceuticals, agrochemicals, and materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(trifluoromethyl)pyridine-6-boronic acid can be achieved through several methods:
Metal-Halogen Exchange: This method involves the metal-halogen exchange of the corresponding pyridinyl halides followed by borylation using trialkylborates.
Directed Ortho-Metallation (DoM): The metal-hydrogen exchange of the corresponding substituted pyridine under DoM conditions followed by borylation using trialkylborates.
Palladium-Catalyzed Cross Coupling: This method involves the palladium-catalyzed cross coupling of halopyridines with tetraalkoxydiboron or dialkoxyhydroborane.
C-H or C-F Bond Activation: Iridium- or rhodium-catalyzed C-H or C-F bond activation followed by borylation.
[4+2] Cycloaddition: This method involves the [4+2] cycloaddition reaction.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the above synthetic routes, with a focus on optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-Methyl-4-(trifluoromethyl)pyridine-6-boronic acid undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
Biaryl Compounds: Formed from Suzuki–Miyaura coupling reactions.
Alcohols and Ketones: Formed from oxidation reactions.
Substituted Pyridines: Formed from nucleophilic substitution reactions.
科学研究应用
2-Methyl-4-(trifluoromethyl)pyridine-6-boronic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2-Methyl-4-(trifluoromethyl)pyridine-6-boronic acid primarily involves its role as a boronic acid reagent in Suzuki–Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The trifluoromethyl group can influence the electronic properties of the molecule, enhancing its reactivity and selectivity in various reactions .
相似化合物的比较
Similar Compounds
- 2-(Trifluoromethyl)pyridine-5-boronic acid
- 2-Fluoro-4-(trifluoromethyl)pyridine
- 4-(Trifluoromethyl)phenylboronic acid
Uniqueness
2-Methyl-4-(trifluoromethyl)pyridine-6-boronic acid is unique due to the presence of both a trifluoromethyl group and a boronic acid moiety on the pyridine ring. This combination imparts distinct electronic and steric properties, making it a versatile reagent in organic synthesis. Its ability to participate in a wide range of reactions, including Suzuki–Miyaura coupling, oxidation, and substitution, further enhances its utility in various scientific and industrial applications .
属性
分子式 |
C7H7BF3NO2 |
|---|---|
分子量 |
204.94 g/mol |
IUPAC 名称 |
[6-methyl-4-(trifluoromethyl)pyridin-2-yl]boronic acid |
InChI |
InChI=1S/C7H7BF3NO2/c1-4-2-5(7(9,10)11)3-6(12-4)8(13)14/h2-3,13-14H,1H3 |
InChI 键 |
FKZFILLYWSEKMQ-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=CC(=N1)C)C(F)(F)F)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R,3R,5R)-2-(hydroxymethyl)-5-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxolane-3,4-diol](/img/structure/B13412604.png)
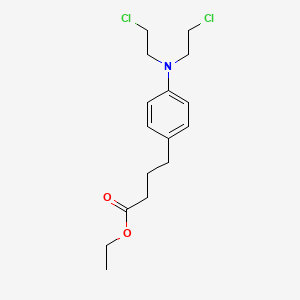

![2-Perfluorooctyl-[1,1-2H2]-[1,2-13C2]-ethanol](/img/structure/B13412622.png)
